Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate

Regioselective Synthesis SEM Pyrazole Chemistry N-Protecting Group Strategy

Multi-step pyrazole syntheses using N-unprotected or N-methyl analogs often suffer from regioisomeric impurities and low yields due to uncontrolled N1 reactivity. This SEM-protected 4-bromo-3-carboxylate solves this with three orthogonal handles. • Enables up to 88% yield in sequential C4-Suzuki/C5-arylation via SEM-switch strategy • Quantitative SEM deprotection under mild acid conditions, fully preserving the ester moiety • Computed LogP 2.74-suited for CNS-targeting libraries requiring enhanced membrane permeability Supplied at 98% purity (HPLC), in stock for immediate global shipment.

Molecular Formula C11H19BrN2O3Si
Molecular Weight 335.27 g/mol
Cat. No. B13664852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate
Molecular FormulaC11H19BrN2O3Si
Molecular Weight335.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1Br)COCC[Si](C)(C)C
InChIInChI=1S/C11H19BrN2O3Si/c1-16-11(15)10-9(12)7-14(13-10)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3
InChIKeyYXAINQWDTGVEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate: Core Structural Identity


Methyl 4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate (MF: C11H19BrN2O3Si, MW: 335.27, CAS 1654727-04-4) is an N1-[2-(trimethylsilyl)ethoxy]methyl (SEM)-protected, 4-bromo-substituted pyrazole-3-carboxylic acid methyl ester. The compound integrates three orthogonal functional handles: a removable SEM protecting group at N1, a bromine atom at C4 for cross-coupling, and a methyl ester at C3 for further derivatization. This scaffold serves as a key intermediate in the regioselective construction of complex substituted pyrazoles, a class of heteroarenes prevalent in pharmaceuticals, protein ligands, and agrochemicals [1]. It is supplied at 98% purity with a computed LogP of 2.74, as verified by HPLC and computational descriptors .

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate: Why N-Alkyl & Free NH Analogs Fail


Superficial isosteric replacements such as methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate or the free NH analog methyl 4-bromo-1H-pyrazole-3-carboxylate lack the critical SEM protecting group, which has been demonstrated to govern both the regioselectivity of N-alkylation and the site-selectivity of subsequent C-H arylations on the pyrazole core [1]. The SEM group undergoes quantitative deprotection under mild acidic conditions without affecting the ester moiety, an orthogonal reactivity absent in N-alkyl congeners. Using the naked pyrazole analog introduces risks of unwanted side reactions at the unprotected N1 position, potentially reducing overall yield and regioisomeric purity in multi-step syntheses. The evidence below quantifies these differentiation points.

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate: Quantified Differentiation vs. Analogs


Synthetic Methodology Compatibility: N1-SEM vs. N2-SEM

The target compound possesses the SEM group at the N1 position of the pyrazole ring, which is the regioisomer utilized in the seminal J. Am. Chem. Soc. (2009) publication establishing catalytic intermolecular C-H arylation of pyrazoles [1]. This methodology reports regioselective C-5 and C-3 arylations with yields of up to 88% on di- and tri-arylpyrazole products, contingent on N1-SEM protection. The corresponding N2-SEM regioisomer (methyl 4-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate, CAS 1578253-20-9) is commercially available but has not been demonstrated in high-yielding, structure-defining synthetic transformations, creating uncertainty regarding compatibility with established reaction conditions and regioselectivity outcomes.

Regioselective Synthesis SEM Pyrazole Chemistry N-Protecting Group Strategy

Lipophilicity Advantage Over N-Methyl Analog

The SEM group at the N1 position contributes a substantial increase in computed LogP relative to the N-methyl analog. The target compound records a LogP of 2.74 (Leyan computational descriptor) , whereas methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 211738-66-8) reports a LogP of 1.07 . This represents a +1.67 LogP unit difference, shifting the compound from a hydrophilic profile toward the lipophilic sweet spot often targeted for CNS penetration, membrane permeability, and prolonged residence time in early-stage drug discovery.

Lipophilicity LogP Compound Library Design

SEM Deprotection for Late-Stage Diversification

The SEM protecting group can be selectively removed via treatment with HCl/EtOH, releasing the free NH-pyrazole in high yields while the methyl ester remains intact [1]. In contrast, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 211738-66-8) carries a permanent N-methyl group that cannot be cleaved, precluding further N-functionalization. This orthogonal reactivity enables late-stage diversification: SEM deprotection, followed by N-alkylation or N-arylation, provides rapid access to a panel of N-substituted analogs from a single precursor.

Protecting Group Strategy Late-Stage Diversification Orthogonal Reactivity

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate: Validated Application Scenarios


Regiocontrolled Triarylpyrazole Synthesis

The N1-SEM, 4-bromo, 3-ester substitution pattern maps directly onto the synthetic strategy delineated by Goikhman et al. [1], where C-4 bromine is first utilized for Suzuki coupling, followed by direct C-5 and C-3 arylations enabled by the SEM-switch. This compound provides the exact regioisomer required for that high-yielding sequence (up to 88%), avoiding the need to screen alternative N-protection regioisomers.

Medicinal Chemistry Library Expansion via N-Diversification

For SAR programs requiring variation at the N1 position, this SEM-protected intermediate serves as a single precursor. After the C-4 bromine is elaborated via cross-coupling, the SEM group is removed in high yield [1], and the liberated NH can be alkylated, arylated, or sulfonylated to generate diverse analog panels, a strategy not feasible with the N-methyl analog.

Lipophilic Fragment-Based and Library Screening

With a computed LogP of 2.74 , the compound occupies a more lipophilic region of chemical space compared to its N-methyl analog (LogP 1.07). This makes it particularly suitable for screening libraries targeting CNS receptors, intracellular protein-protein interactions, or systems where enhanced passive membrane permeability is sought.

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